

# AH001: A Selective Androgen Receptor Protein Degrader for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AH001    |           |
| Cat. No.:            | B1230206 | Get Quote |

## **An In-depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AH001 is a first-in-class, topically administered selective androgen receptor (AR) protein degrader in development for the treatment of androgenetic alopecia (AGA). Developed by AnHorn Medicines, this novel molecule utilizes Proteolysis Targeting Chimera (PROTAC) technology to selectively eliminate the androgen receptor, a key driver of hair loss in AGA. By recruiting an E3 ubiquitin ligase, AH001 flags the AR for degradation by the proteasome, thereby reducing its cellular levels and mitigating its downstream effects on hair follicles. Preclinical studies have demonstrated the potential of AH001 to reverse hair loss, and a Phase I clinical trial has established its safety and tolerability. This technical guide provides a comprehensive overview of the available data on AH001, including its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies.

### Introduction

Androgenetic alopecia is the most common form of hair loss, affecting a significant portion of the adult population.[1] The pathophysiology of AGA is strongly linked to the action of androgens, particularly dihydrotestosterone (DHT), on hair follicles.[2] DHT binds to the androgen receptor in dermal papilla cells, leading to the miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle.[2] Current treatments for AGA, such as



finasteride (a  $5\alpha$ -reductase inhibitor) and minoxidil (a vasodilator), have limitations in terms of efficacy and potential side effects.[1][3]

**AH001** represents a novel therapeutic approach by directly targeting and eliminating the androgen receptor protein.[1][4] As a selective androgen receptor degrader (SARD), **AH001** offers the potential for a more targeted and potent intervention in the AGA pathway.[1][4] Its topical application is designed to minimize systemic exposure and reduce the risk of side effects associated with oral anti-androgen therapies.[1][5]

### **Mechanism of Action**

**AH001** is a bifunctional small molecule, a PROTAC, that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase.[4][6] This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the 26S proteasome. The targeted degradation of the AR protein prevents the downstream signaling cascade initiated by androgens, thereby inhibiting the miniaturization of hair follicles and promoting hair growth.

## Signaling Pathway of AH001-mediated Androgen Receptor Degradation













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. A phase 1 study evaluating the safety, tolerability, and pharmacokinetics of the porcupine inhibitor, AZD5055 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Stimulation of hair regrowth in an animal model of androgenic alopecia using 2deoxy-D-ribose [frontiersin.org]
- 4. Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia (AGA) Model Creative Bioarray | Creative Bioarray [creative-bioarray.com]



- 5. pubcompare.ai [pubcompare.ai]
- 6. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AH001: A Selective Androgen Receptor Protein Degrader for Androgenetic Alopecia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230206#ah001-as-a-selective-protein-degrader]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com